3-Aminospiro[3.3]heptan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-aminospiro[3.3]heptan-3-one |
InChI |
InChI=1S/C7H11NO/c8-5-4-6(9)7(5)2-1-3-7/h5H,1-4,8H2 |
InChI Key |
SCLCQLOIDSRVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Aminospiro 3.3 Heptan 1 One and Its Analogs
Semipinacol Rearrangement Strategies for Spiro[3.3]heptan-1-one Core Formation
A powerful and innovative approach to the synthesis of the highly strained spiro[3.3]heptan-1-one core involves a strain-relocating semipinacol rearrangement. This strategy leverages the inherent strain in small ring systems to drive the desired skeletal reorganization, providing a regio- and stereospecific route to the target spirocycle.
Synthesis via 1-Sulfonylcyclopropanols and Lithiated 1-Sulfonylbicyclo[1.1.0]butanes
A notable advancement in the synthesis of spiro[3.3]heptan-1-ones is a method that utilizes the reaction between 1-sulfonylcyclopropanols, which act as cyclopropanone (B1606653) equivalents, and lithiated 1-sulfonylbicyclo[1.1.0]butanes. pku.edu.cnnih.govresearchgate.net The initial step involves the nucleophilic addition of the lithiated bicyclobutane to the cyclopropanone, which is formed in situ. pku.edu.cnnih.govresearchgate.net This addition leads to the formation of a 1-bicyclobutylcyclopropanol intermediate. pku.edu.cnnih.govresearchgate.net
Upon treatment with acid, this intermediate undergoes a "strain-relocating" semipinacol rearrangement, which directly yields the substituted spiro[3.3]heptan-1-one. pku.edu.cnnih.govresearchgate.net The sulfonyl group in the starting materials serves as a versatile handle for further functionalization of the resulting spirocyclic ketone. pku.edu.cnnih.govresearchgate.net
Regio- and Stereospecific Approaches to Optically Active 3-Substituted Spiro[3.3]heptan-1-ones
A key advantage of the semipinacol rearrangement strategy is its high degree of regio- and stereospecificity, which allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. pku.edu.cnnih.govresearchgate.net When starting with a substituted cyclopropanone equivalent, the rearrangement proceeds with complete control over the position and stereochemistry of the substituent on the resulting spiro[3.3]heptan-1-one ring. pku.edu.cnnih.govresearchgate.net This level of control is crucial for the development of chiral drug candidates, where specific stereoisomers are often responsible for the desired biological activity. The ability to generate these complex, three-dimensional structures with high fidelity from readily available starting materials highlights the synthetic utility of this methodology. pku.edu.cnnih.govresearchgate.net
Mechanistic Elucidation of Strain-Relocating Semipinacol Rearrangements
The driving force for the formation of the spiro[3.3]heptan-1-one core in this methodology is the release of ring strain. The proposed mechanism for the strain-relocating semipinacol rearrangement begins with the protonation of the bicyclobutyl moiety of the 1-bicyclobutylcyclopropanol intermediate. pku.edu.cnnih.govresearchgate.net This protonation facilitates the pku.edu.cnacs.org-rearrangement of the resulting cyclopropylcarbinyl cation. pku.edu.cnnih.govresearchgate.net This rearrangement involves the migration of a carbon-carbon bond, leading to the expansion of one of the cyclobutane (B1203170) rings and the formation of the spirocyclic ketone. The semipinacol rearrangement is a classic yet powerful tool in organic synthesis, and its application to strained ring systems provides an efficient pathway to complex molecular architectures. pku.edu.cnnih.govresearchgate.net
Cycloaddition Reactions in Spiro[3.3]heptane Synthesis
Cycloaddition reactions represent another fundamental strategy for the construction of the spiro[3.3]heptane framework. These reactions, particularly [2+2] cycloadditions, allow for the direct formation of the four-membered rings that comprise the spirocyclic core.
[2+2] Cycloadditions Involving Ketenes and Olefins
The [2+2] cycloaddition of a ketene (B1206846) with an olefin is a well-established method for the synthesis of cyclobutanones. This reaction can be adapted to construct the spiro[3.3]heptan-1-one skeleton. In this context, a substituted ketene can react with a methylenecyclobutane, or a cyclobutylidene-containing olefin, to form the desired spirocyclic system. The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition, where the ketene approaches the olefin in a perpendicular fashion.
Keteniminium salts, which are nitrogen analogs of ketenes, are also highly reactive in [2+2] cycloadditions with alkenes and can be used to synthesize functionalized cyclobutanes. researchgate.net These intermediates can be generated in situ from amides and subsequently react with an appropriate olefin to form a cyclobutaniminium salt. researchgate.net Hydrolysis of this intermediate would then yield the corresponding cyclobutanone. researchgate.net This approach offers a versatile entry into highly substituted spiro[3.3]heptane systems. researchgate.net
Stereochemical Control and Diastereoselectivity in Cycloaddition Pathways
Achieving a high level of stereochemical control is a critical aspect of modern organic synthesis, and [2+2] cycloadditions offer several avenues for controlling the diastereoselectivity of the reaction. The substitution pattern of both the ketene and the olefin can influence the stereochemical outcome of the cycloaddition. Steric hindrance often dictates the facial selectivity of the approach of the two reactants, leading to the preferential formation of one diastereomer.
In the case of keteniminium salt cycloadditions, the reaction can proceed with excellent diastereocontrol. researchgate.net The resulting cyclobutaniminium salt can be isomerized to its cyclic enamine form, which can then be reacted with an electrophile. researchgate.net This subsequent functionalization can also be highly diastereoselective, allowing for the synthesis of complex, multi-substituted spiro[3.3]heptan-1-ones with a high degree of stereochemical precision. researchgate.net The ability to control the stereochemistry at multiple centers is essential for the synthesis of biologically active molecules.
Data Tables
Table 1: Key Intermediates and Products in the Semipinacol Rearrangement Synthesis of Spiro[3.3]heptan-1-one
| Compound Name | Role in Synthesis |
| 1-Sulfonylcyclopropanol | Cyclopropanone equivalent |
| Lithiated 1-sulfonylbicyclo[1.1.0]butane | Nucleophile |
| 1-Bicyclobutylcyclopropanol | Intermediate |
| Spiro[3.3]heptan-1-one | Final product core |
Table 2: Components of [2+2] Cycloaddition for Spiro[3.3]heptan-1-one Synthesis
| Reactant 1 | Reactant 2 | Product |
| Ketene | Olefin (e.g., methylenecyclobutane) | Cyclobutanone (Spiro[3.3]heptan-1-one core) |
| Keteniminium salt | Olefin | Cyclobutaniminium salt (precursor to spiro[3.3]heptan-1-one) |
Divergent Synthetic Routes to Functionalized Spiro[3.3]heptane Scaffolds
Divergent synthesis provides an efficient strategy to generate a library of structurally related compounds from a common intermediate. This approach is particularly valuable for exploring the structure-activity relationships of spiro[3.3]heptane derivatives.
The synthesis of 2,6-disubstituted spiro[3.3]heptanes has been a subject of considerable research, leading to various methodologies for creating these structurally intriguing molecules. Early work in this area established the preparation and resolution of spiro[3.3]heptane-2,6-dicarboxylic acid and the corresponding 2,6-diamine, highlighting the axial chirality of these systems. acs.org More recent advancements have focused on developing scalable and enantioselective routes.
A concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane, a valuable building block and a surrogate for piperazine (B1678402) in drug discovery, has been reported. acs.org This method is amenable to large-scale synthesis and has been applied in palladium-catalyzed aryl amination reactions. acs.org Another approach involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by cyclization to yield functionalized 2,6-diazaspiro[3.3]heptanes. thieme-connect.de
Biocatalysis has also been employed to achieve enantioselective synthesis. Ketoreductase-mediated reduction has been successfully used to induce axial chirality in 2,6-disubstituted spiro[3.3]heptane systems, allowing access to both enantiomers in high enantiomeric excess. acs.org Furthermore, the synthesis of all stereoisomers of monoprotected spiro[3.3]heptane-1,6-diamines has been accomplished, and their structural similarity to cyclohexane (B81311) derivatives has been analyzed, suggesting their potential as restricted surrogates of cis-1,4-disubstituted cyclohexanes and trans-1,3-disubstituted cyclohexanes. acs.org
| Compound | Synthetic Method | Key Features | Reference |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | Classical resolution | Established axial chirality | acs.org |
| 2,6-Diazaspiro[3.3]heptane | Scalable synthesis from aldehyde | Piperazine surrogate | acs.orgthieme-connect.de |
| Axially Chiral 2,6-Disubstituted Spiro[3.3]heptanes | Ketoreductase-mediated reduction | Enantioselective | acs.org |
| Spiro[3.3]heptane-1,6-diamines | Multi-step synthesis | Cyclohexane surrogates | acs.org |
The rigid spiro[3.3]heptane framework is an attractive scaffold for the synthesis of conformationally restricted amino acids, which are valuable tools in chemical biology and drug design. A notable application is the creation of glutamic acid analogs, which can probe the topologies of glutamate (B1630785) receptors. nih.gov
A divergent synthetic approach has been developed to create a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov This strategy often starts from a common precursor, such as an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.gov The synthesis of specific isomers, such as 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, has been achieved in all four stereoisomeric forms. nih.gov
Beyond glutamic acid analogs, the spiro[3.3]heptane scaffold has been used to construct analogs of other amino acids, such as ornithine and GABA. nih.gov For instance, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid have been synthesized through the ring closure of corresponding 1,3-bis-electrophiles. nih.gov Other synthetic strategies, such as the Curtius rearrangement of spirocyclic diesters or the Bucherer-Bergs hydantoin (B18101) synthesis, have also been employed to produce spiro[3.3]heptane-derived α-amino acids. researchgate.net Additionally, the synthesis of 6-amino-2-thiaspiro[3.3]heptane has been reported, expanding the diversity of heteroatom-containing spirocyclic amino acids. researchgate.net
The Meinwald rearrangement, a Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds, has proven to be a key transformation in the construction of the spiro[3.3]heptane core, particularly for certain substitution patterns. This rearrangement is instrumental in ring-expansion reactions that form one of the cyclobutane rings of the spirocyclic system.
In the divergent synthesis of spirocyclic glutamic acid analogs, the Meinwald oxirane rearrangement of a suitably substituted 8-oxadispiro[2.0.3.1]octane derivative is a crucial step for building the 1,6-disubstituted spiro[3.3]heptane core. nih.gov This rearrangement allows for the expansion of a cyclopropyl (B3062369) ring within the starting material to form the desired cyclobutane ring of the spiro[3.3]heptane product. nih.gov Similarly, for the synthesis of 5-oxospiro[3.3]heptane-1-carboxylic acids, a Meinwald rearrangement of a corresponding oxaspiro-octane precursor is employed. nih.gov The choice of synthetic strategy, including the use of the Meinwald rearrangement, depends on the desired substitution pattern of the final spiro[3.3]heptane target. nih.gov
Functional Group Transformations and Derivatization of the 3-Aminospiro[3.3]heptan-1-one Core
The synthetic utility of the this compound core is enhanced by the potential for selective transformations of its amino and ketone functionalities. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures. While specific literature on the derivatization of this compound is not extensive, the reactivity of the β-amino ketone moiety is well-established and can be extrapolated to this spirocyclic system.
The oxidation of the amino group in β-amino ketones can lead to a variety of functional groups, depending on the oxidant and reaction conditions. While direct oxidation of the amino group in this compound has not been specifically detailed in the available literature, general methods for the oxidation of primary amines to ketones are known. acs.org Such a transformation on the spiro[3.3]heptane core would yield a diketone. Alternatively, oxidation of related β-amino alcohols to α-amino aldehydes is a known process, suggesting that with appropriate synthetic manipulation, the amino group can be a handle for further functionalization. researchgate.net The β-oxidation metabolic pathway, which involves the oxidation of a beta-carbon to a carbonyl group, provides a biochemical precedent for transformations at this position, although this is a multi-step enzymatic process. wikipedia.org
The ketone functionality in the this compound core is a versatile site for derivatization. Standard ketone chemistry can be applied to introduce a variety of substituents and to perform functional group interconversions. For instance, the reduction of the ketone would yield a 1,3-amino alcohol. The stereochemical outcome of such reductions can often be controlled, for example, by using reagents like samarium(II) iodide, where the choice of N-protecting group can influence the formation of either syn or anti 1,3-amino alcohols. nih.gov
Generation of Mono- and Bi-Functional Spiro[3.3]heptanes
The synthesis of functionalized spiro[3.3]heptanes often commences from readily accessible ketone precursors. These ketones serve as versatile intermediates for the introduction of a wide array of functional groups, leading to the generation of mono- and bi-functionalized spiro[3.3]heptane derivatives.
A common strategy involves the thermal reaction of N,N-dimethylamides of cyclobutane carboxylic acids with various alkenes in the presence of trifluoromethanesulfonic anhydride (B1165640) ((CF3SO2)2O) and collidine, which, after hydrolysis of the intermediate vinamidinium salts, yields spiro[3.3]heptanones in good yields. rsc.org These ketone intermediates can be further modified to introduce diverse functionalities. For instance, a Wolff-Kishner reduction of a spiro[3.3]heptanone can yield the corresponding methylene (B1212753) compound, which can then be subjected to further transformations. researchgate.net
Subsequent modifications of the spiro[3.3]heptane core can lead to a variety of functional groups. For example, treatment of a bromo-substituted spiro[3.3]heptane with n-butyllithium followed by reaction with trimethyl borate (B1201080) or carbon dioxide can furnish the corresponding boronic acid or carboxylic acid, respectively. researchgate.net The carboxylic acid functionality can be further converted to an amine via a Curtius rearrangement. researchgate.net Additionally, oxidation of a boronic acid derivative can yield a phenol. rsc.org
Another approach to bifunctional spiro[3.3]heptanes involves the synthesis of diamine derivatives. All stereoisomers of spiro[3.3]heptane-1,6-diamines have been synthesized and protected for use as building blocks in drug discovery. acs.org The synthetic strategy to access these compounds highlights the ability to introduce multiple functional groups onto the spiro[3.3]heptane scaffold.
The following table summarizes various functionalized spiro[3.3]heptanes and their synthetic precursors:
| Precursor Compound | Reagents and Conditions | Functionalized Spiro[3.3]heptane | Reference |
| Substituted Spiro[3.3]heptanone | Wolff-Kishner reduction | Methylene Spiro[3.3]heptane | researchgate.net |
| Bromo-spiro[3.3]heptane | 1. nBuLi, 2. B(OMe)3 | Spiro[3.3]heptane boronic acid | researchgate.net |
| Bromo-spiro[3.3]heptane | 1. nBuLi, 2. CO2 | Spiro[3.3]heptane carboxylic acid | researchgate.net |
| Spiro[3.3]heptane carboxylic acid | Curtius rearrangement | Aminospiro[3.3]heptane (Aniline analog) | researchgate.net |
| Spiro[3.3]heptane boronic acid | H2O2 | Phenolic Spiro[3.3]heptane | rsc.org |
| 3-Oxocyclobutanecarboxylic acid | Multi-step synthesis | Spiro[3.3]heptane-1,6-diamine | acs.org |
Enantioselective and Diastereoselective Synthetic Strategies
The inherent chirality of many substituted spiro[3.3]heptanes necessitates the development of stereoselective synthetic methods to access enantiomerically pure compounds.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org In the context of spiro[3.3]heptane synthesis, chiral auxiliaries can be employed to achieve high levels of stereoselectivity. For instance, the Ellman auxiliary (tert-butanesulfinamide) has been used in the synthesis of chiral spirocyclic amines. nih.gov The reaction of a ketone with a chiral sulfinamide can lead to a chiral sulfinylimine, which can then be reduced diastereoselectively to afford the desired chiral amine. While this method can provide access to enantiomerically enriched amines, the diastereoselectivity can vary. nih.gov
Another approach involves the use of chiral bicyclic lactams as auxiliaries to control SNAr reactions, leading to the enantioselective synthesis of spirooxindoles. researchgate.netaragen.com This strategy demonstrates the potential of chiral auxiliaries to control the formation of stereocenters in spirocyclic systems.
Enzyme-catalyzed reactions also offer a powerful tool for achieving high enantioselectivity. Lipase-catalyzed asymmetric esterification of 2,2,6,6-tetrakis(hydroxymethyl)spiro[3.3]heptane has been shown to produce axially chiral 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with moderate optical purity. rsc.orgrsc.org This enzymatic approach can also be used for the kinetic resolution of racemic spiro[3.3]heptane diols. rsc.orgrsc.org
When enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, resolution of racemic mixtures is a viable alternative. Chiral resolution involves the separation of enantiomers, often by converting them into diastereomers which can be separated by conventional techniques like crystallization. wikipedia.org
For spiro[3.3]heptane derivatives, diastereomeric salt formation with a chiral resolving agent, such as tartaric acid or brucine, can be employed. wikipedia.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Chromatographic techniques are also widely used for the separation of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. researchgate.net For instance, the enantiomers of spiro[3.3]heptane-2,6-dicarboxylic acid have been successfully separated using HPLC with a chiral stationary phase. researchgate.net Supercritical Fluid Chromatography (SFC) has also been utilized for the separation of diastereomeric spirocyclic amines. nih.gov
The separation of diastereomers, which have different physical properties, can often be achieved by standard chromatographic methods such as silica (B1680970) gel column chromatography. chemrxiv.orgresearchgate.net
The determination of the absolute and relative stereochemistry of chiral spiro[3.3]heptane derivatives is crucial for understanding their structure-activity relationships. Several analytical techniques are employed for this purpose.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.org The crystal structures of several functionalized spiro[3.3]heptanes have been determined, providing unambiguous proof of their stereochemistry. researchgate.netacs.orgchemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly two-dimensional (2D) NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for determining the relative stereochemistry of molecules in solution. chemrxiv.orgresearchgate.net By analyzing the spatial proximity of protons, the relative orientation of substituents on the spiro[3.3]heptane core can be established. chemrxiv.orgresearchgate.net
Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can be used to determine the absolute configuration of chiral molecules by comparing the experimental spectrum with that of a known standard or with quantum mechanical calculations. purechemistry.org
Reactivity and Chemical Transformations of 3 Aminospiro 3.3 Heptan 1 One and Spiro 3.3 Heptan 1 One Derivatives
Chemical Transformations of the Amino Group
The amino group in 3-Aminospiro[3.3]heptan-1-one is a primary amine, and its reactivity is characteristic of this functional group, serving as a key handle for molecular elaboration. Standard transformations such as N-acylation to form amides, N-alkylation to yield secondary and tertiary amines, and reaction with sulfonyl chlorides to produce sulfonamides are common derivatization strategies.
While direct examples for this compound are not extensively detailed in the literature, related synthetic strategies on the spiro[3.3]heptane core highlight methods to introduce this crucial functionality. One such tactic involves the Curtius reaction of a spiro[3.3]heptane carboxylic acid, which proceeds through an acyl azide (B81097) and isocyanate intermediate to furnish the corresponding amine. chemrxiv.org This method allows for the strategic placement of an amino group on a pre-formed spirocyclic scaffold.
Table 1: Representative Reactions for Amino Group Introduction
| Starting Material | Reagents | Product | Reaction Type |
|---|
Nucleophilic and Electrophilic Reactions of the Ketone Functionality
The ketone moiety in spiro[3.3]heptan-1-one derivatives is a versatile site for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Common modifications include:
Reduction: The carbonyl can be completely removed through methods like the Wolff-Kishner reduction to yield the parent spiro[3.3]heptane alkane. chemrxiv.org
Nucleophilic Addition: The ketone readily participates in nucleophilic additions. A notable example is the modified Strecker reaction, used in the synthesis of spirocyclic glutamic acid analogs, where the ketone is converted into an α-amino nitrile, a precursor to amino acids. nih.gov
Olefination: Conversion of the carbonyl to an alkene can be achieved via olefination reactions. However, the sterically hindered nature of the spirocyclic ketone can pose challenges. For instance, standard Wittig reactions have been reported to fail with certain 2-(hydroxymethyl)cyclobutanone (B2923102) derivatives used in spiro[3.3]heptane synthesis, necessitating the use of more reactive titanium-based reagents like the Tebbe protocol. nih.gov
Deoxofluorination: The synthesis of fluorinated spiro[3.3]heptane building blocks has been accomplished via deoxofluorination of the ketone. enamine.net This challenging transformation often proceeds through an intermediate carbocation and is crucial for creating analogs with modified electronic and metabolic properties. enamine.net
Table 2: Selected Transformations of the Spiro[3.3]heptanone Ketone
| Reagents | Transformation | Product Type | Reference |
|---|---|---|---|
| H₂NNH₂, KOH | Wolff-Kishner Reduction | Alkane | chemrxiv.org |
| KCN, (NH₄)₂CO₃ | Strecker Reaction | α-Amino acid precursor | nih.gov |
| Tebbe Reagent | Olefination | Alkene | nih.gov |
Strain-Release Reactivity and Rearrangements
The significant ring strain inherent in the spiro[3.3]heptane core and its precursors, particularly bicyclo[1.1.0]butanes, is a driving force for many of its characteristic reactions and synthetic routes.
A powerful method for constructing the spiro[3.3]heptan-1-one scaffold involves the ring-opening and rearrangement of highly strained bicyclo[1.1.0]butane (BCB) precursors. researchgate.netnih.gov Bicyclo[1.1.0]butanes possess a high degree of p-character in their central C1–C3 bond, making them susceptible to cleavage by various reagents. nih.gov
A specific and elegant approach involves a 'strain-relocating' semipinacol rearrangement. researchgate.netnih.gov This process begins with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent (such as a 1-sulfonylcyclopropanol). researchgate.netnih.gov The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, undergoes a stereospecific chemrxiv.orgresearchgate.net-rearrangement. This rearrangement relieves the immense strain of the bicyclo[1.1.0]butane system, relocating it into the newly formed, and comparatively less strained, spiro[3.3]heptan-1-one core. researchgate.netnih.gov This method is highly effective for producing optically active 3-substituted spiro[3.3]heptan-1-ones when starting from chiral precursors. researchgate.netnih.gov
Intramolecular cyclization provides another key pathway to the spiro[3.3]heptane system. The second four-membered ring can be constructed onto an existing cyclobutane (B1203170) precursor through various cyclization strategies.
One documented method is the [2+2] cycloaddition of dichloroketene (B1203229) with a methylene (B1212753) cyclobutane derivative. nih.gov The resulting dichlorinated spiro[3.3]heptanone can then be reductively dechlorinated to afford the target spirocyclic ketone. Another important strategy is the Meinwald oxirane rearrangement, which can be used to form the 1,6-disubstituted spiro[3.3]heptane core. nih.gov
Furthermore, strain-release principles are evident in the synthesis of related azaspirocycles. Azabicyclo[1.1.0]butane (ABB) carbinols, for example, can undergo divergent strain-release reactions upon N-activation, leading to spirocyclic azetidines. semanticscholar.org A strain‐release‐driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane‐tethered arenes has also been developed to synthesize unique azetidine (B1206935) spiro-tetralins. researchgate.net These examples underscore the utility of strain-driven intramolecular cyclizations in forming spirocyclic systems.
Complex Reaction Sequences for Advanced Molecular Building Blocks
Functionalized spiro[3.3]heptanes, including derivatives of this compound, are valuable as advanced building blocks for drug discovery. Their rigid three-dimensional nature makes them attractive substitutes for planar aromatic rings, leading to novel, patent-free analogs of existing drugs with potentially improved properties. chemrxiv.orgnih.gov
Complex, multi-step reaction sequences are employed to generate libraries of these building blocks:
Bioisostere Synthesis: The spiro[3.3]heptane core has been incorporated into analogs of the anticancer drugs Vorinostat and Sonidegib, replacing phenyl and meta-benzene rings, respectively. chemrxiv.orgnih.gov
Scaffold Functionalization: A practical divergent synthetic approach has been used to create a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold, starting from a common spirocyclic ketone intermediate. nih.gov
Fluorinated Analogs: To modulate physicochemical properties, libraries of fluorinated spiro[3.3]heptane building blocks have been synthesized on a multi-gram scale using convergent strategies. researchgate.net
Enzymatic Hydroxylation: Engineered P450 enzymes have been used for the selective hydroxylation of the spiro[3.3]heptane core at distal positions. acs.org This biocatalytic approach provides access to specific regioisomers that can be further elaborated, for instance, through tethered C–H amination to install a third functional group. acs.org
These complex sequences transform simple spiro[3.3]heptane precursors into highly functionalized and stereochemically defined molecules, ready for incorporation into advanced medicinal chemistry programs. nih.govdntb.gov.ua
Computational and Theoretical Investigations of Spiro 3.3 Heptan 1 One Systems
Quantum Chemical Calculations for Molecular Geometry and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the precise three-dimensional structure of spiro[3.3]heptan-1-one systems. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, which corresponds to the molecule's equilibrium geometry.
For the spiro[3.3]heptane framework, calculations reveal that the two cyclobutane (B1203170) rings are not planar but adopt a puckered conformation to alleviate ring strain. The central spiro carbon atom joins these two rings in a perpendicular orientation. The introduction of ketone and amino groups at positions 1 and 3, respectively, influences the local geometry and can lead to multiple low-energy conformations (conformers). Theoretical calculations can predict the relative energies of these conformers, identifying the most stable structures. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated, providing a detailed structural picture. For instance, structural analyses of related spiro[3.3]heptane diamines have revealed similarities between this scaffold and the cyclohexane (B81311) chair conformation, highlighting its potential as a constrained surrogate in medicinal chemistry. acs.orgresearchgate.net
Table 1: Calculated Geometric Parameters for a Puckered Spiro[3.3]heptane Ring System (Illustrative) This table presents typical data obtained from quantum chemical calculations. Actual values can vary based on the level of theory and basis set used.
| Parameter | Description | Typical Calculated Value |
| C-C (ring) | Carbon-carbon single bond length within the cyclobutane rings. | 1.54 - 1.56 Å |
| C=O | Carbon-oxygen double bond length of the ketone group. | ~1.21 Å |
| C-N | Carbon-nitrogen single bond length of the amino group. | ~1.47 Å |
| C-C-C (angle) | Internal bond angle within the cyclobutane rings. | ~88° - 90° |
| Puckering Angle | The dihedral angle defining the pucker of the cyclobutane rings. | ~20° - 35° |
Electronic Structure Analysis and Reactivity Prediction
Theoretical methods are used to analyze the electronic structure of 3-Aminospiro[3.3]heptan-1-one, which is key to understanding its chemical reactivity. By calculating the distribution of electron density and the energies of molecular orbitals, researchers can predict how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a common application. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). For this compound, the HOMO is typically localized around the nitrogen atom of the amino group, making it a primary site for reactions with electrophiles. Conversely, the LUMO is centered on the carbonyl carbon of the ketone, identifying it as the electrophilic site susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
Electrostatic potential (ESP) maps can also be generated, which visualize the charge distribution across the molecule. These maps show electron-rich (negative potential) and electron-poor (positive potential) regions, providing a guide to intermolecular interactions and reaction sites.
Table 2: Calculated Electronic Properties for this compound (Illustrative) This table contains representative data derived from electronic structure calculations.
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.0 to 2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 7.0 to 9.0 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 - 3.5 D |
Molecular Dynamics and Conformational Sampling Studies
While quantum calculations provide a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. mdpi.com MD simulations model the movements of atoms and molecules over time by applying the principles of classical mechanics. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape. The molecule is not static; its rings can pucker and substituents can rotate. An MD simulation can sample these different conformations, revealing their relative populations and the energy barriers for converting between them. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target, such as an enzyme or receptor. mdpi.com Simulations can be performed in a vacuum or, more realistically, in a solvent like water to understand how interactions with the surrounding environment affect the molecule's structure and dynamics.
Computational Bioisosterism Assessment and Design
The spiro[3.3]heptane scaffold is of significant interest in medicinal chemistry as a "bioisostere"—a group that can replace another with similar physical or chemical properties, often leading to improved biological activity. rsc.org Specifically, it has been investigated as a three-dimensional, saturated replacement for flat aromatic rings like benzene (B151609) or for other cyclic systems like cyclohexane. chemrxiv.orgnih.govresearchgate.net
Computational methods are crucial for assessing and designing these bioisosteric replacements. Scientists use software to overlay this compound with a target scaffold (e.g., an aminotetralone or a substituted cyclohexanone). This allows for a comparison of key properties:
Molecular Shape and Volume: Assessing the degree of steric similarity.
Pharmacophore Alignment: Ensuring that key functional groups (like the amine and ketone) are placed in the same relative spatial positions (exit vectors) as the functional groups on the original scaffold. The rigid, well-defined geometry of the spiro[3.3]heptane core allows for predictable vector placement. researchgate.net
Physicochemical Properties: Calculating and comparing properties like lipophilicity (logP) and polarity, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that replacing a phenyl ring with a spiro[3.3]heptane core can decrease lipophilicity. chemrxiv.orgresearchgate.net
These computational assessments help chemists design novel molecules with potentially improved properties, such as enhanced metabolic stability or better target selectivity, while maintaining the necessary geometry for biological activity. rsc.org
Theoretical Insights into Reaction Mechanisms and Selectivity
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of substituted spiro[3.3]heptan-1-ones, theoretical studies can provide a detailed understanding of how the reaction proceeds.
A notable synthetic route involves a semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.govresearchgate.net This process is proposed to proceed through a cyclopropylcarbinyl cation. nih.gov Using quantum chemical calculations, researchers can model this entire reaction pathway. This involves:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants are converted into products.
Locating Intermediates: Identifying stable, but short-lived, molecules along the reaction path, such as the cationic intermediate.
Identifying Transition States: Finding the highest-energy point between reactants and products, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
These calculations can explain why a reaction is regioselective or stereospecific, as observed in the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govresearchgate.net By comparing the activation energies of different possible pathways, chemists can predict which product is most likely to form, providing theoretical validation for experimental observations and guiding the development of new synthetic methods.
Applications of 3 Aminospiro 3.3 Heptan 1 One Scaffolds in Modern Organic Synthesis
Integration into Complex Spirocyclic Architectures and Polycycles
The spiro[3.3]heptan-1-one core serves as a versatile starting point for the synthesis of more intricate molecular structures. Its inherent strain and functionality allow for a variety of chemical transformations that build upon its rigid framework. Synthetic chemists have developed several methods to access this scaffold and elaborate it further.
One notable approach involves a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which are generated in situ. This method provides direct access to substituted spiro[3.3]heptan-1-ones with high regio- and stereospecificity. researchgate.net Other strategies include the [2+2] cycloaddition of dichloroketene (B1203229) with specific alkenes, followed by further modifications to construct the desired spiro[3.3]heptane core. nih.gov
Once formed, the ketone and amine functionalities of scaffolds like 3-aminospiro[3.3]heptan-1-one can be further derivatized. The carbonyl group is amenable to a range of typical addition and condensation reactions. google.com These reactions enable the fusion of additional rings or the attachment of complex side chains, leading to the creation of diverse polycyclic and spirocyclic systems. For instance, the synthesis of various stereoisomers of spiro[3.3]-heptane-1,6-diamines has been achieved for use as building blocks in drug discovery. researchgate.netresearchgate.net This demonstrates the utility of the core structure in generating libraries of complex molecules with precisely controlled three-dimensional shapes.
Development of Conformationally Restricted Bioisosteres in Medicinal Chemistry
Bioisosteres are chemical substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects. The spiro[3.3]heptane scaffold has emerged as a crucial motif in this area, offering a three-dimensional, saturated alternative to common flat, aromatic rings found in many drugs. enamine.netrsc.org This replacement can lead to significant improvements in a drug candidate's physicochemical properties, such as solubility and metabolic stability, while maintaining or even improving biological activity. enamine.netrsc.org
The phenyl ring is one of the most common structures in drug molecules. chemrxiv.org However, its aromatic nature can sometimes lead to metabolic liabilities. Saturated, non-planar scaffolds that mimic the spatial arrangement of substituents on a benzene (B151609) ring are therefore highly sought after. While traditional benzene bioisosteres like bicyclo[1.1.1]pentane maintain the linear arrangement of substituents (a 180° vector angle for para-substitution), the spiro[3.3]heptane scaffold provides a unique non-collinear alternative. chemrxiv.orgresearchgate.net
This non-linear arrangement has been successfully used to replace mono-, meta-, and para-substituted phenyl rings in known drugs. chemrxiv.orgresearchgate.net The resulting saturated analogs often retain high potency and are considered patent-free alternatives. scilit.comnih.gov The rigid spirocyclic framework effectively mimics the function of the phenyl ring as a scaffold for positioning key interacting groups. chemrxiv.orgresearchgate.net
Table 1: Examples of Spiro[3.3]heptane as a Benzene Bioisostere in Drug Analogs
| Original Drug | Substituted Ring | Spiro[3.3]heptane Analog | Biological Activity | Reference |
| Vorinostat | Phenyl ring | Saturated analog with spiro[3.3]heptane core | Showed high activity as an anticancer agent. | chemrxiv.orgscilit.com |
| Sonidegib | Meta-substituted benzene | Saturated analog with spiro[3.3]heptane core | Showed high potency in biological assays. scilit.comnih.gov | chemrxiv.orgscilit.comnih.gov |
| Benzocaine | Para-substituted benzene | Saturated analog with spiro[3.3]heptane core | Demonstrated significant antinociceptive activity, similar to Benzocaine. chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.netscilit.com |
Common saturated heterocycles like piperidine, piperazine (B1678402), and oxane are prevalent in small-molecule drugs. rsc.org Introducing heteroatoms such as nitrogen and oxygen into the spiro[3.3]heptane framework creates novel scaffolds that can act as bioisosteres for these rings. rsc.orgresearchgate.net These strained spiro-heterocycles offer a more rigid and three-dimensional structure compared to their more flexible six-membered ring counterparts. rsc.org
This structural rigidity can lead to improved target selectivity and better physicochemical properties. nih.gov For example, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety has been shown to enhance drug-like properties. researchgate.netnih.gov In one notable case, the substitution of the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate resulted in significantly improved target selectivity. rsc.orgnih.gov Similarly, 2-oxa-6-azaspiro[3.3]heptane is used as a bioisostere for morpholine. researchgate.netnih.gov This strategy of replacing common heterocycles with their spiro[3.3]heptane analogs is a growing area of research aimed at overcoming issues of metabolic stability and discovering novel intellectual property. enamine.netrsc.org
Table 2: Heteroatom-Containing Spiro[3.3]heptanes as Bioisosteres
| Common Heterocycle | Spiro[3.3]heptane Bioisostere | Key Advantages | Example Application | Reference |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Improved target selectivity, reduced cytotoxicity. | Replacement in Olaparib analog. rsc.orgnih.gov | researchgate.netrsc.orgnih.gov |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Lowered lipophilicity despite adding carbon, proposed as a more stable bioisostere. nih.gov | Replacement in Linezolid analog. nih.gov | researchgate.netnih.gov |
| Piperidine | 2-Azaspiro[3.3]heptane | Can lower lipophilicity through increased basicity. nih.gov | Used as terminal groups in medicinal chemistry. nih.gov | nih.gov |
Design of Targeted Ligands and Enzyme Probes with Defined Spatial Orientations
The conformational rigidity of the spiro[3.3]heptane scaffold is a major advantage for the rational design of molecules that need to bind to specific biological targets. researchgate.net The fixed, three-dimensional structure allows functional groups to be positioned with high precision, enabling a more accurate probing of the binding pockets of enzymes and receptors. researchgate.net
A prominent example of this application is the synthesis of conformationally restricted analogs of glutamic acid based on the spiro[3.3]heptane skeleton. nih.govresearchgate.net By incorporating the key amino and carboxylic acid groups onto the rigid spirocyclic framework, researchers can "fix" the relative spatial orientation of these functionalities. researchgate.net A library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been synthesized to probe the topologies of different glutamate (B1630785) receptors and test for inhibitory activity against enzymes like H. pylori glutamate racemase. nih.govresearchgate.net This approach provides valuable information about the specific conformations required for ligand-target binding and can lead to the development of more potent and selective drugs. nih.gov
Utilization in Supramolecular Chemistry and Advanced Material Science
Beyond medicinal applications, the spiro[3.3]heptane scaffold is finding use in the fields of supramolecular chemistry and material science. Its rigid, well-defined geometry makes it an excellent building block for creating larger, ordered structures. researchgate.net
Derivatives such as spiro[3.3]heptane-2,6-dicarboxylic acid serve as effective ligands for creating metal-organic frameworks (MOFs). The defined spatial orientation of the carboxylic acid groups dictates the structure of the resulting framework. In material science, spiro[3.3]heptane derivatives have been investigated for use in nematic liquid crystal mixtures. google.com The unique shape of the spirocyclic core can influence the bulk properties of these materials. Furthermore, their utility as rigid linkers, similar to other non-conjugated hydrocarbons like bicyclo[1.1.1]pentane and cubane, allows for the precise spatial arrangement of various functionalities, a key requirement in the design of advanced materials. researchgate.netresearchgate.net
Q & A
Q. What are the most efficient synthetic routes for 3-Aminospiro[3.3]heptan-1-one?
The synthesis typically involves cycloaddition reactions and functional group transformations. Key methods include:
- Thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams, followed by reduction with alane (AlH₃) to yield the amine-containing spiro structure .
- Strain-relocating reactions using cyclopropanone derivatives, where ring-opening and re-cyclization steps introduce the amine group .
- Multi-step functionalization of spiro[3.3]heptan-1-one scaffolds, with bromine or phenyl intermediates serving as precursors for nucleophilic substitution with ammonia or protected amines .
Q. How is the spirocyclic structure of this compound characterized?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm spiro connectivity and amine proton environments (e.g., δ = 1.83 ppm for NH in related compounds) .
- X-ray Crystallography : Resolves bond angles and ring conformations, critical for distinguishing diastereomers .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]+ at m/z 279.2) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of this compound?
Key challenges include:
- Diastereomer Separation : The spirocyclic core often leads to mixtures of diastereomers (e.g., 39:61 dr observed in iodinated analogs), requiring chiral chromatography or kinetic resolution .
- Steric Hindrance : Bulky substituents near the amine group complicate asymmetric catalysis. Strategies like chiral auxiliaries or enantioselective reductions (e.g., LiAlH₄ with chiral ligands) are under investigation .
Q. How does the amine group influence the compound’s reactivity in nucleophilic substitutions?
The amine acts as both a directing group and a nucleophile:
- Directing Effects : The NH₂ group enhances electrophilic substitution at specific positions (e.g., para to the amine in aryl-substituted analogs) .
- Nucleophilic Reactivity : In alkylation or acylation reactions, the amine participates in SN2 mechanisms, forming derivatives like acetamides (e.g., 2-{3-aminospiro[...]}acetamide hydrochloride) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Spiro compounds are modeled as bioisosteres of piperidine, predicting interactions with enzymes (e.g., kinases) via hydrogen bonding and hydrophobic contacts .
- QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with bioactivity, leveraging data from analogs like 2,6-diazaspiro[3.3]heptan-1-ones .
- MD Simulations : Assess stability in binding pockets, particularly for drug candidates targeting neurological receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
